molecular formula C26H17N3O4 B2776195 4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-06-7

4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B2776195
CAS No.: 321392-06-7
M. Wt: 435.439
InChI Key: ZRFQVLCSKNLVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a tetracyclic heterocyclic molecule featuring a pyrrolo[3,4-c]pyrrole-dione core. This core is substituted with a phenyl group at position 2, a 2-pyridinyl group at position 6, and a 1,3-dioxo-1,3-dihydro-2H-inden-2-yliden moiety at position 2.

Synthetic routes for related compounds (e.g., A-ID in ) involve condensation reactions under reflux conditions with yields exceeding 80% . Spectral characterization (NMR, FTIR, MS) confirms the integrity of the core and substituents, with distinct chemical shifts observed for protons near electron-withdrawing groups .

Properties

IUPAC Name

3-(1-hydroxy-3-oxoinden-2-yl)-5-phenyl-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O4/c30-23-15-10-4-5-11-16(15)24(31)20(23)22-19-18(21(28-22)17-12-6-7-13-27-17)25(32)29(26(19)33)14-8-2-1-3-9-14/h1-13,18-19,21,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRDKBQDANQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic molecule with potential biological activities. Its intricate structure suggests that it may exhibit a variety of pharmacological effects, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C27H16F3N3O5C_{27}H_{16}F_{3}N_{3}O_{5}. The structural complexity includes multiple functional groups that may contribute to its biological activity. The presence of dioxo and pyrrole moieties is particularly noteworthy as these are often associated with biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds within the pyrrolo[3,4-c]pyrrole class. For example:

  • Mechanism of Action : Compounds similar to this one have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle regulation. For instance, derivatives have been tested against human leukemia (HL-60) and breast cancer (MCF7) cell lines with significant cytotoxic effects reported.
Cell Line IC50 (µM) Reference
HL-600.15
MCF712
CHO3.4

Antimicrobial Activity

Some derivatives of the compound have demonstrated antimicrobial properties:

  • Activity Against Bacteria : In vitro studies indicate significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. For example, one study showed an inhibition percentage of over 90% against these pathogens.

Case Studies

  • Anticancer Studies : A study evaluated the anticancer activity of pyrrolo[3,4-c]pyrrole derivatives, highlighting their potential as effective agents against various cancer types. The study utilized cell viability assays to determine IC50 values across different cell lines.
  • Antimicrobial Studies : Another investigation focused on the synthesis of thiazolidinone derivatives linked to similar structures. These compounds exhibited potent antibacterial activities with notable inhibition rates against common bacterial strains.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) is another pathway through which these compounds may induce apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyrrole-dione Derivatives

Compounds sharing the pyrrolo[3,4-c]pyrrole-dione core but differing in substituents are summarized in Table 1 .

Table 1: Structural Analogs of the Target Compound

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (NMR δ ppm) Reference
Target Compound 2-Ph, 4-inden-dione, 6-pyridinyl C27H16N2O4 Not reported ~80* Aromatic H: 7.2–8.5
A-ID () 2-(2-ethylhexyl), 4-inden-dione, 6-thiophenyl C37H38N2O4S 212 81 Thiophenyl H: 6.9–7.3
A-TB () 2-(2-ethylhexyl), 4-thiobarbituric acid, 6-thiophenyl C35H42N4O4S2 195 82 Thiobarbituric H: 3.2–4.1
A-IDM () 2-(2-ethylhexyl), 4-malononitrile-indenyliden, 6-thiophenyl C40H38N4O4S Not reported 80 Malononitrile C≡N: 2188 cm⁻¹

Key Findings :

  • Solubility : Alkyl chains (e.g., 2-ethylhexyl in A-ID) enhance solubility in organic solvents compared to the target compound’s aromatic substituents .
  • Thermal Stability : Higher melting points (e.g., 212°C for A-ID) correlate with rigid substituents (inden-dione) versus flexible alkyl groups .
  • Electronic Properties: Electron-withdrawing groups (e.g., malononitrile in A-IDM) redshift absorption spectra, suggesting utility in optoelectronics .

Comparison with Other Heterocyclic Systems

Table 2 contrasts the target compound with structurally distinct heterocycles.

Table 2: Comparison with Other Heterocyclic Compounds

Compound Name (Source) Core Structure Functional Groups Key Properties Reference
Target Compound Pyrrolo[3,4-c]pyrrole-dione Inden-dione, pyridinyl, phenyl High π-conjugation, moderate solubility
Diethyl 8-cyano-7-(4-nitrophenyl)... (E6) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester Yellow solid, m.p. 243–245°C, 51% yield
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)... (E7) Thiazolo-pyrrolo-pyrrole Methoxyphenyl, sulfonyl Sulfur-enhanced stability, crystallinity
Salternamide E (E2) Marine-derived macrolide Polyketide, lactone Anticancer activity, low synthetic yield

Key Findings :

  • Stability : Sulfonyl and thiazolo groups () enhance thermal stability compared to the target compound’s oxygen-based dione .
  • Optoelectronic Potential: The target compound’s extended π-system outperforms imidazo[1,2-a]pyridines in charge transport properties .

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example:
  • Step 1 : Prepare the pyrrolo[3,4-c]pyrrole-1,3-dione core via cyclocondensation of substituted amines and diketones under acidic conditions .
  • Step 2 : Introduce the 1,3-dioxo-indenylidene group via a Knoevenagel condensation using indane-1,3-dione and a base catalyst (e.g., piperidine) .
  • Step 3 : Functionalize the pyridinyl substituent via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Validation : Monitor reaction progress using TLC (e.g., CHCl₃/MeOH 10:1) and confirm purity via HPLC (>95%) .

Q. How can the stereochemistry and crystal structure of this compound be resolved?

  • Methodological Answer :
  • X-ray crystallography is the gold standard. For instance, single-crystal diffraction at 293 K with a Bruker D8 Venture system (Mo Kα radiation) can resolve the sp³/sp² hybridization of the pyrrolo-pyrrole core and confirm the Z-configuration of the indenylidene group .
  • NMR analysis : Use ¹H-¹³C HMBC to verify connectivity, particularly for the pyridinyl and phenyl substituents. For example, coupling constants (e.g., δ 6.55–8.07 ppm for aromatic protons) help confirm substitution patterns .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-31G*) can predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, critical for understanding reactivity .
  • Molecular docking (AutoDock Vina) evaluates binding affinity to kinase targets (e.g., EGFR or VEGFR2) using crystal structures from the PDB (e.g., 1M17) .

Advanced Research Questions

Q. How can researchers optimize the compound’s selectivity for kinase inhibition in vitro?

  • Methodological Answer :
  • SAR studies : Systematically vary substituents (e.g., replace pyridinyl with quinoline or isoquinoline) and assay against kinase panels (e.g., Eurofins KinaseProfiler). For example, IC₅₀ values <100 nM for VEGFR2 indicate high selectivity .
  • Binding free energy calculations : Use MM-GBSA to refine docking predictions and identify key residues (e.g., Lys868 in VEGFR2) for hydrogen bonding .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validate force fields : Re-run MD simulations with CHARMM36 to account for solvent effects (e.g., explicit water models) .
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐₙₜ/kₒff) and compare with docking scores .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259351) to identify outliers or assay-specific artifacts .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
  • ADMET profiling : Use Caco-2 assays for permeability (Papp >1×10⁻⁶ cm/s) and hepatic microsomes for metabolic stability (t₁/₂ >30 min) .
  • Rodent models : Administer 10 mg/kg (IV) in Sprague-Dawley rats and collect plasma for LC-MS/MS analysis. Monitor AUC₀–24h and volume of distribution (Vd >2 L/kg suggests tissue penetration) .
  • Toxicogenomics : RNA-seq of liver tissue post-treatment identifies off-target gene regulation (e.g., CYP3A4 induction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.